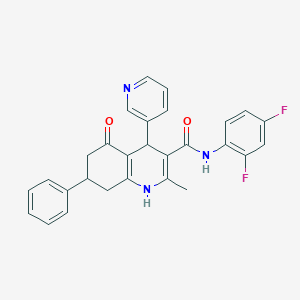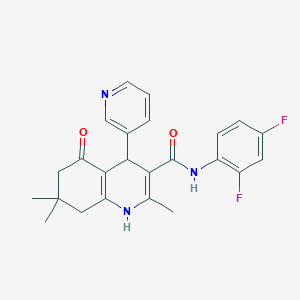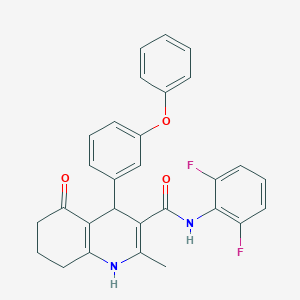
4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DFPQ, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use in various fields of research, including medicinal chemistry, pharmacology, and drug discovery.
Mécanisme D'action
The mechanism of action of 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, studies have shown that 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer development. Additionally, 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been reported to have various biochemical and physiological effects. Studies have shown that 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibits the proliferation of cancer cells and induces apoptosis. 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to have anti-inflammatory and antioxidant properties. Additionally, 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been reported to have antiviral activity against the Zika virus.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages and limitations for lab experiments. One advantage is that 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown promising results in various fields of research, including cancer treatment, anti-inflammatory, and antiviral research. Additionally, 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been reported to have low toxicity, making it a safe compound for research purposes. However, one limitation of 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its complex synthesis process, which requires a high level of expertise and precision. Additionally, 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.
Orientations Futures
There are several future directions for research on 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to further investigate the mechanism of action of 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and its potential use in the treatment of various diseases. Additionally, more research is needed to determine the optimal dosage and administration of 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide for different applications. Furthermore, research is needed to develop more efficient and cost-effective synthesis methods for 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. Finally, more research is needed to determine the potential side effects and limitations of 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.
In conclusion, 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a novel compound that has shown potential in various fields of scientific research. The synthesis of 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is challenging, but its potential uses and low toxicity make it a promising candidate for research purposes. Further research is needed to fully understand the potential uses and limitations of 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.
Méthodes De Synthèse
4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex compound that requires a multi-step synthesis process. The synthesis of 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 2,4-dichloroaniline with 2,4-difluoroaniline to form an intermediate compound. This intermediate compound is then reacted with 2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The synthesis process of 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is challenging, and it requires a high level of expertise and precision.
Applications De Recherche Scientifique
4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown potential in various fields of scientific research, including medicinal chemistry, pharmacology, and drug discovery. 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been reported to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory diseases. 4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been reported to have antiviral activity against the Zika virus and could be a potential candidate for the treatment of other viral infections.
Propriétés
Nom du produit |
4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C29H22Cl2F2N2O2 |
Poids moléculaire |
539.4 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H22Cl2F2N2O2/c1-15-26(29(37)35-23-10-8-19(32)14-22(23)33)27(20-9-7-18(30)13-21(20)31)28-24(34-15)11-17(12-25(28)36)16-5-3-2-4-6-16/h2-10,13-14,17,27,34H,11-12H2,1H3,(H,35,37) |
Clé InChI |
ANXCEWXGZGILPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl)C(=O)NC5=C(C=C(C=C5)F)F |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl)C(=O)NC5=C(C=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B303792.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B303793.png)

![2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303795.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303801.png)

![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303806.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303808.png)
![4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303810.png)
![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303811.png)
![4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303812.png)
![4-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303815.png)